molecular formula C9H8ClN3 B14066293 8-Chloro-3-cyclopropylimidazo[1,5-a]pyrazine

8-Chloro-3-cyclopropylimidazo[1,5-a]pyrazine

Cat. No.: B14066293
M. Wt: 193.63 g/mol
InChI Key: VZIBDHWIHDLNQA-UHFFFAOYSA-N
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Description

8-Chloro-3-cyclopropylimidazo[1,5-a]pyrazine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrazine family This compound is characterized by its unique structure, which includes a chloro substituent at the 8th position and a cyclopropyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-3-cyclopropylimidazo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 2-chloro-3-cyclopropylpyrazine with an appropriate imidazole derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-3-cyclopropylimidazo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro substituent at the 8th position can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding imidazo[1,5-a]pyrazine oxides.

    Reduction: Formation of reduced imidazo[1,5-a]pyrazine derivatives.

    Substitution: Formation of substituted imidazo[1,5-a]pyrazine derivatives with various functional groups.

Scientific Research Applications

8-Chloro-3-cyclopropylimidazo[1,5-a]pyrazine has been explored for various scientific research applications, including:

    Medicinal Chemistry: The compound has shown potential as a scaffold for the development of new drugs, particularly in the treatment of infectious diseases and cancer.

    Biology: It has been studied for its biological activities, including antimicrobial and anticancer properties.

    Material Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific optical and electronic properties.

    Industry: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 8-Chloro-3-cyclopropylimidazo[1,5-a]pyrazine depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyrazine: Another member of the imidazo[1,5-a]pyrazine family with similar structural features but different substituents.

    Imidazo[1,2-a]pyridine: A related compound with a pyridine ring instead of a pyrazine ring.

    Imidazo[1,5-a]pyridine: Similar to imidazo[1,5-a]pyrazine but with a pyridine ring.

Uniqueness

8-Chloro-3-cyclopropylimidazo[1,5-a]pyrazine is unique due to its specific substituents, which can impart distinct chemical and biological properties. The presence of the chloro and cyclopropyl groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable scaffold for further research and development.

Properties

Molecular Formula

C9H8ClN3

Molecular Weight

193.63 g/mol

IUPAC Name

8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine

InChI

InChI=1S/C9H8ClN3/c10-8-7-5-12-9(6-1-2-6)13(7)4-3-11-8/h3-6H,1-2H2

InChI Key

VZIBDHWIHDLNQA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=C3N2C=CN=C3Cl

Origin of Product

United States

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